

# An In-Depth Technical Guide to Oxmetidine: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Oxmetidine**, also known by its development code SKF 92994, is a potent histamine H2 receptor antagonist.[1] Like other drugs in its class, such as cimetidine and ranitidine, **oxmetidine** was developed to inhibit gastric acid secretion and was investigated for the treatment of peptic ulcers and related gastrointestinal disorders.[2] This technical guide provides a comprehensive overview of the chemical structure and properties of **oxmetidine**, intended for researchers, scientists, and drug development professionals.

#### **Chemical Structure and Identification**

**Oxmetidine** is a derivative of 2-aminopyrimidin-4(1H)-one, featuring a 1,3-benzodioxol-5-ylmethyl group at the 5-position and a 4-(5-methyl-(1H)imidazol-4-yl)-3-thiabutyl substituent attached to the 2-amino group.[3]

Table 1: Chemical Identification of Oxmetidine



Identifier	Value	
IUPAC Name	5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one	
SMILES String	CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)C C3=CC4=C(C=C3)OCO4	
InChI Key	YTBDPHYVGACIPC-UHFFFAOYSA-N	
Chemical Formula	C19H21N5O3S	
CAS Number	72830-39-8	

## **Physicochemical Properties**

Detailed experimental data on the physicochemical properties of **oxmetidine**, such as melting point, boiling point, and pKa, are not readily available in the public domain. However, some key computed and experimental properties are summarized below. For comparative purposes, the properties of the well-characterized H2 receptor antagonist cimetidine are also included where available.

Table 2: Physicochemical Properties of Oxmetidine and Cimetidine

Property	Oxmetidine	Cimetidine
Molecular Weight	399.47 g/mol	252.34 g/mol [4]
logP (experimental)	2.11[3]	0.4
Melting Point	Not available	141-143 °C
Boiling Point	Not available	Not available
рКа	Not available	6.8
Aqueous Solubility	Not available	1.14 g/100 mL at 37 °C

## **Pharmacology**



#### **Mechanism of Action**

**Oxmetidine** functions as a selective and competitive antagonist of the histamine H2 receptor. Histamine, a key signaling molecule, stimulates gastric acid secretion by binding to H2 receptors on parietal cells in the stomach lining. This interaction activates a Gs protein-coupled signaling cascade. **Oxmetidine** competitively blocks the binding of histamine to these receptors, thereby inhibiting the downstream signaling pathway that leads to the secretion of gastric acid.

### **Signaling Pathway**

The binding of histamine to the H2 receptor initiates a signal transduction cascade that results in the activation of the proton pump (H+/K+ ATPase), the final step in acid secretion.

Oxmetidine's antagonism of the H2 receptor disrupts this pathway.



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Histamine H2 Receptor Signaling Pathway and the Action of **Oxmetidine**.

#### **Potency and Efficacy**

Clinical studies have demonstrated that **oxmetidine** is a more potent H2 receptor antagonist than cimetidine on a weight-for-weight basis when administered intravenously. However, due to first-pass metabolism, its oral potency is comparable to that of cimetidine on a weight-for-weight basis, though it is twice as potent on a molar basis.

## **Experimental Protocols**





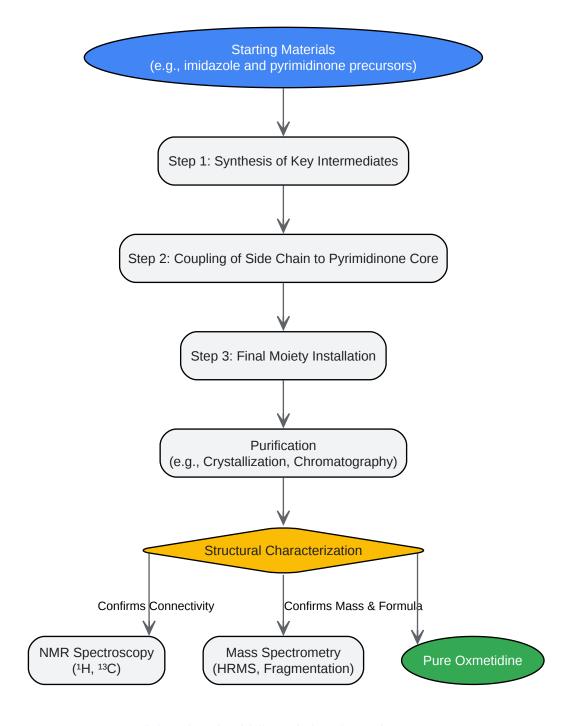


Detailed, step-by-step experimental protocols for the synthesis, characterization, and pharmacological evaluation of **oxmetidine** are not readily available in peer-reviewed literature, which is common for compounds that did not proceed to market. The following sections provide generalized workflows and methodologies based on standard practices for similar H2 receptor antagonists.

#### **General Synthesis Workflow**

The synthesis of H2 receptor antagonists like **oxmetidine** typically involves a multi-step process. A generalized workflow for the synthesis and characterization of such a compound is outlined below.





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General workflow for the synthesis and characterization of an H2 receptor antagonist.

### **Characterization Methodologies**

NMR spectroscopy is a critical technique for elucidating the chemical structure of organic molecules. For a novel compound like **oxmetidine**, both <sup>1</sup>H and <sup>13</sup>C NMR would be essential for confirming the connectivity of the atoms.



- ¹H NMR: Would be used to identify the number of unique proton environments, their chemical shifts, and their coupling patterns, which helps in assigning the protons to their respective positions in the molecule.
- ¹³C NMR: Would provide information on the number of unique carbon environments and their chemical shifts, confirming the carbon skeleton of the molecule.

While specific NMR data for **oxmetidine** is not publicly available, a general protocol for acquiring such data would involve dissolving a pure sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and acquiring the spectra on a high-field NMR spectrometer.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of **oxmetidine**. Tandem mass spectrometry (MS/MS) would be used to study its fragmentation pattern, which can provide further structural information.

A general procedure would involve introducing a solution of the purified compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI) and analyzing the resulting ions.

#### **Pharmacological Evaluation Protocols**

Objective: To determine the binding affinity of **oxmetidine** for the histamine H2 receptor.

#### General Protocol:

- Membrane Preparation: Prepare cell membranes from a cell line expressing the human H2 receptor.
- Radioligand Binding: Incubate the membranes with a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine) in the presence of varying concentrations of **oxmetidine**.
- Separation: Separate the bound from the free radioligand by rapid filtration.
- Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.







Data Analysis: Determine the IC50 value (the concentration of oxmetidine that inhibits 50% of the specific binding of the radioligand) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Objective: To assess the in vivo efficacy of **oxmetidine** in inhibiting gastric acid secretion.

#### General Protocol:

- Animal Model: Use a suitable animal model, such as the pylorus-ligated rat or a dog with a gastric fistula.
- Drug Administration: Administer **oxmetidine** via the desired route (e.g., oral or intravenous).
- Stimulation of Acid Secretion: Induce gastric acid secretion using a secretagogue such as histamine or pentagastrin.
- Gastric Juice Collection: Collect gastric juice at specified time intervals.
- Analysis: Measure the volume of gastric juice and determine the acid concentration by titration with a standard base.
- Data Analysis: Calculate the percentage inhibition of acid secretion at different doses of oxmetidine to determine its potency (e.g., ED50).

### Conclusion

**Oxmetidine** is a potent histamine H2 receptor antagonist with a chemical structure designed for effective inhibition of gastric acid secretion. While detailed experimental protocols and a complete physicochemical profile are not widely published, this guide provides a comprehensive overview of its known chemical and pharmacological properties based on available data. The provided generalized workflows for synthesis, characterization, and pharmacological evaluation offer a framework for researchers working with this or similar compounds. Further investigation into the specific experimental details from historical or proprietary sources would be necessary for a complete and replicable understanding of this compound.



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#### References

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